tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.: 187610-67-9
VCID: VC20933481
InChI: InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1(CCCCC1)CO
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

CAS No.: 187610-67-9

Cat. No.: VC20933481

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate - 187610-67-9

Specification

CAS No. 187610-67-9
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
Standard InChI Key GVQRDYUYIXDJSG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCCCC1)CO
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCCC1)CO

Introduction

Chemical Identity and Structural Properties

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is identified by the CAS number 187610-67-9. It belongs to the class of carbamates, which are derivatives of carbamic acid containing the functional group -NHCOO-. This particular compound features a tert-butyl group attached to the carbamate oxygen, with the nitrogen bonded to a cyclohexyl ring bearing a hydroxymethyl substituent at position 1.
The compound has a well-defined chemical structure with several identifying characteristics as outlined in Table 1:

PropertyValue
CAS Number187610-67-9
IUPAC Nametert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
InChIKeyGVQRDYUYIXDJSG-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1(CCCCC1)CO
MDL NumberMFCD04038541
The molecular structure consists of a cyclohexyl ring with a quaternary carbon at position 1, to which both a hydroxymethyl group (-CH2OH) and a tert-butylcarbamate group (-NHCOO-C(CH3)3) are attached. This structural arrangement creates distinct reactivity patterns and physical properties that define the compound's behavior in various chemical environments.

Structural Features and Reactivity

The structure of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate incorporates several key functional groups that contribute to its chemical properties and potential applications:

Structural Comparisons

The quaternary carbon at the junction of the cyclohexyl ring, carbamate, and hydroxymethyl groups creates a distinctive structural motif that differs from related compounds where these groups are attached to different positions on the ring. This arrangement introduces specific steric constraints and electronic effects that influence the compound's reactivity profile.

Related Compounds and Structural Variations

Several compounds structurally related to tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate have been documented in the chemical literature. These compounds share similar structural elements but differ in aspects such as ring size, position of functional groups, or stereochemistry.
Table 2: Structurally Related Compounds

Compound NameCAS NumberKey Structural Difference
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate107017-73-2Cyclopropyl ring instead of cyclohexyl ring
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate1142211-17-3Cyclobutyl ring instead of cyclohexyl ring
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate223131-01-9Hydroxymethyl group at position 4 instead of position 1
tert-Butyl N-[(1-aminocyclohexyl)methyl]carbamate1352999-04-2Amine group replaces hydroxyl group
tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate1932640-02-2Different position of substituents with specific stereochemistry
These structural variations can lead to significant differences in chemical properties, reactivity, and potential applications. Comparing the behavior of these related compounds can provide valuable insights into structure-activity relationships and guide the development of new compounds with tailored properties .

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